1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine
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Overview
Description
1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine is an organic compound with the molecular formula C16H21N3. It is a derivative of benzene-1,4-diamine, where the nitrogen atoms are substituted with diethyl and pyridin-2-ylmethyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The compound, also known as N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine, is a type of organic intermediate . It belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals . These metal complexes are the primary targets of this compound .
Mode of Action
The compound interacts with its targets, the metal complexes, through its pyridine groups . The pyridine groups donate sigma electrons and accept pi electrons, forming stable complexes with the metals . This interaction results in changes in the electronic structure of the metal complexes, which can influence their reactivity and other properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different metals in the environment could influence the compound’s ability to form stable complexes Additionally, factors such as pH, temperature, and the presence of other chemicals could also potentially influence the compound’s action, efficacy, and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with diethylamine and pyridine-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like sodium borohydride (NaBH4). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or quinones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzene-1,4-diamine derivatives.
Scientific Research Applications
1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: A similar compound with four pyridinyl groups instead of diethyl and pyridin-2-ylmethyl groups.
N1,N1-diethyl-N4-(pyridin-4-ylmethyl)benzene-1,4-diamine: A structural isomer with the pyridinyl group at a different position.
Uniqueness
1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-N,4-N-diethyl-1-N-(pyridin-2-ylmethyl)benzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-3-19(4-2)16-10-8-14(9-11-16)18-13-15-7-5-6-12-17-15/h5-12,18H,3-4,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDRPCGUPSWPDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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